molecular formula C14H9ClO3 B118835 2-(4-Chlorobenzoyl)benzoic acid CAS No. 85-56-3

2-(4-Chlorobenzoyl)benzoic acid

Cat. No. B118835
CAS RN: 85-56-3
M. Wt: 260.67 g/mol
InChI Key: YWECCEXWKFHHQJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)benzoic acid, also known by its CAS number 85-56-3, is a compound useful in organic synthesis . It is a white to off-white powder and is widely used as an industrial fine chemical raw material for the Resins & Polymer Industry . This compound forms complexes with europium and terbium having photoluminescence properties .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzoyl)benzoic acid is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Thermodynamic Properties and Phase Behavior

  • Benzoic acid and chlorobenzoic acids, including 2-(4-Chlorobenzoyl)benzoic acid, are essential in pharmaceutical research as model compounds for drug substances. A study by Reschke, Zherikova, Verevkin, & Held (2016) focuses on their thermodynamic phase behavior, crucial for process design in pharmaceutical applications.

Photodecomposition Studies

  • The photodecomposition of chlorobenzoic acids has been researched, showing that ultraviolet irradiation leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study by Crosby & Leitis (1969) contributes to understanding the environmental fate of these compounds.

Use as Dopants in Polyaniline Synthesis

  • 2-(4-Chlorobenzoyl)benzoic acid is used as a dopant in polyaniline synthesis. Amarnath & Palaniappan (2005) discuss how benzoic acid and its derivatives, including chlorobenzoic acids, enhance the properties of polyaniline, a conductive polymer with various applications.

Synthesis of New Compounds

  • 4-((4-chlorobenzoyl)oxy) benzoic acid is used to synthesize new thiazole heterocycles with potential antimicrobial and anti-inflammatory activities, as detailed by Neamah & Jassim (2022). These compounds have promising applications in drug delivery technologies.

Environmental Impact and Exposure Studies

  • Studies like the one by del Olmo, Calzada, & Nuñez (2017) focus on the widespread occurrence and uses of benzoic acid derivatives, including environmental distribution and human exposure, which are crucial for assessing ecological and health impacts.

Water Purification Research

  • Research on using near-U.V. illuminated suspensions of titanium dioxide for purifying water has included the study of benzoic acid and chlorobenzoic acids degradation, as explored by Matthews (1990). This work contributes to developing advanced water treatment technologies.

Safety And Hazards

2-(4-Chlorobenzoyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid contact with skin and eyes, not to breathe dust, and to keep the compound in a dry, cool, and well-ventilated place. The container should be kept tightly closed .

properties

IUPAC Name

2-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECCEXWKFHHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058927
Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)benzoic acid

CAS RN

85-56-3, 60839-51-2
Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name 2-(4'-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-chlorobenzoyl)benzoic acid
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Record name 2-(4'-CHLOROBENZOYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution prepared by adding 30 g (0.2 mol.) of phthalic anhydride to 122 ml of dried chlorobenzene, was added 64 g (0.48 mol.) of well-ground anhydrous aluminium chloride with stirring. The reaction temperature rose gradually, and the reaction system reached a refluxing condition. The refluxing was continued for 1 hour as the reaction temperature was controlled so that the reaction system refluxed moderately using the ice bath. Then, the reaction product solidified spontaneously. 300 ml of water was added dropwise to the reaction system while cooling by means of an ice bath. The thus produced white precipitate was thoroughly washed with water and cooled ethanol to obtain 45 g of crude crystals. These crude crystals were recrystallized from benzene to obtain the intended compound. Yield 38 g, Melting Point 146° to 148° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
122 mL
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reactant
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[Compound]
Name
ice
Quantity
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reactant
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Quantity
300 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
L Yang, L Liu, L Wu, Z Xu, L Wang - Dyes and Pigments, 2014 - Elsevier
Self-assembly of a flexible ligand Hcbba (2-(4-chlorobenzoyl)benzoic acid) and lanthanide salts yield a series of three-dimensional (3D) coordination polymers under hydrothermal …
Number of citations: 19 www.sciencedirect.com
M Odabaşoğlu, O Bueyuekguengoer - … Crystallographica Section E …, 2007 - scripts.iucr.org
Crystals of the title compound, C14H9ClO3, are stabilized by O—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions. O—H⋯O hydrogen bonds generate centrosymmetric …
Number of citations: 3 scripts.iucr.org
KJ Edgar, CK Bradsher - The Journal of Organic Chemistry, 1982 - ACS Publications
It is possibleto prepare o-benzoylbenzoic acids in good yields by the additionof aroylchlorides to lithium o-lithiobenzoates at-100 C. 1 11This preference for ketone rather than tertiary …
Number of citations: 24 pubs.acs.org
W Kang, X Wu, J Huang - Journal of Organometallic Chemistry, 2009 - Elsevier
Four complexes: [Bu 2 (L 1 )SnOSn(L 1 )Bu 2 ] 2 (1), [Bu 2 (L 2 )SnOSn(L 2 )Bu 2 ] 2 (2), [Bu 2 (L 3 )SnOSn(L 3 )Bu 2 ] 2 (3), and [Bu 2 (L 4 )SnOSn(L 4 )Bu 2 ] 2 (4), (HL 1 =2-(4-…
Number of citations: 58 www.sciencedirect.com
DR Whitcomb, RD Rogers - Polyhedron, 1997 - Elsevier
The crystal and molecular structure of [ammonia-silver(I)-2-(4-chlorobenzoyl)benzoate], [(NH 3 )· Ag(C 14 H 8 C10 3 )], has been solved by X-ray diffraction techniques. The carboxylate …
Number of citations: 17 www.sciencedirect.com
W Ferstl, S Loebbecke, J Antes, H Krause… - Chemical Engineering …, 2004 - Elsevier
The development of an automated microreaction system (AuMμRes) is described allowing a systematic screening of process parameters for the design and optimization of chemical …
Number of citations: 39 www.sciencedirect.com
SJ Wang, YZ Meng, AR Hlil, AS Hay - Macromolecules, 2004 - ACS Publications
High molecular weight phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s with very high glass transition temperatures were synthesized …
Number of citations: 59 pubs.acs.org
RL Jones, TP Metcalfe… - … of the Science of Food and …, 1954 - Wiley Online Library
Selective inhibition of the root growth of germinating seeds is shown by compounds in which a benzene or naphthalene ring is linked in the ortho‐position to benzoic acid by CO, CH 2 , …
Number of citations: 41 onlinelibrary.wiley.com
DS Noyce, PA Kittle - The Journal of Organic Chemistry, 1967 - ACS Publications
The conversion of o-benzoylbenzoic acid to anthra-quinone has been investigated extensively under pre-parative conditions because of its industrial importance. However, there has …
Number of citations: 5 pubs.acs.org
MK Eberle, L Brzechffa… - The Journal of Organic …, 1977 - ACS Publications
Abstraction of the benzylic proton from l-(4-chlorophenyl)-3-ethoxy-l/f-isoindole (la) with sodium hydride gave the corresponding carbanion which was alkylated with a variety of alkyl …
Number of citations: 15 pubs.acs.org

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